

A Comparative Guide to the Off-Target Profiles of Bisindolylmaleimides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Bisindolylmaleimide V				
Cat. No.:	B1667442	Get Quote			

Bisindolylmaleimides (BIMs) are a class of synthetic compounds, structurally related to the natural product staurosporine, that are widely recognized as potent inhibitors of Protein Kinase C (PKC) isozymes.[1] Due to their critical role in cellular signal transduction, PKC inhibitors like BIMs are invaluable tools for basic research and have been investigated as therapeutic agents, with some advancing to clinical trials, such as Enzastaurin and Ruboxistaurin.[1]

However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, BIMs are not entirely specific for PKC and can interact with numerous other kinases and proteins, leading to off-target effects. Understanding these off-target profiles is critical for interpreting experimental results accurately and for anticipating potential side effects in clinical applications. This guide provides a comparative overview of the off-target profiles of several common bisindolylmaleimides, supported by experimental data and methodologies.

Data Presentation: Off-Target Profiles

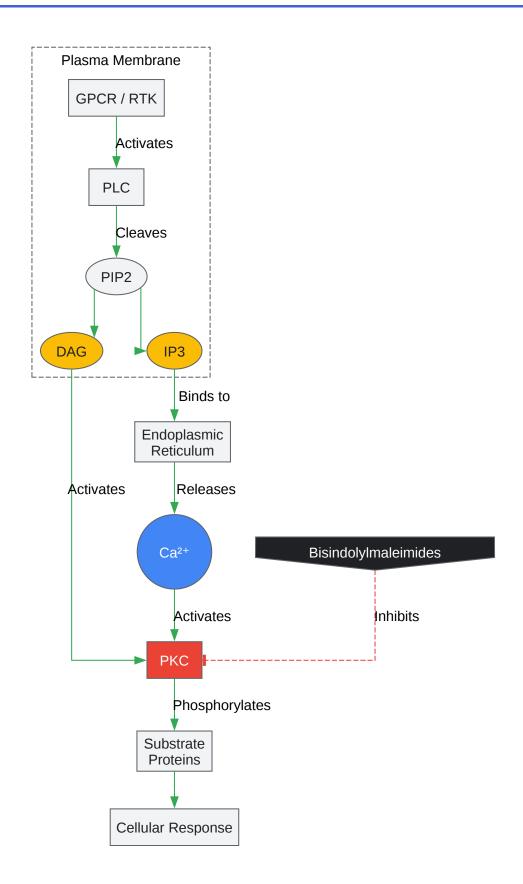
The selectivity of bisindolylmaleimides varies significantly based on their chemical structure. While initially developed as PKC inhibitors, broader screening methods have revealed a range of additional targets. The following table summarizes the known primary and off-target interactions for several well-studied BIMs.

Compound	Primary Target(s)	Known Off-Target Kinases	Other Off-Target Proteins
GF109203X (BIM-I)	Pan-PKC inhibitor	p90RSK (RSK1, RSK2, RSK3)[2], Ste20-related kinase (SLK), Cyclin- dependent kinase 2 (CDK2)	Adenosine kinase, Quinone reductase type 2
Ro 31-8220	Pan-PKC inhibitor	p90RSK (RSK1, RSK2, RSK3)[2]	Data not widely available
Ro 32-0432	ΡΚCα, ΡΚCβΙ[3]	Shows selectivity over PKCɛ[3]	Data not widely available
Enzastaurin (LY317615)	ΡΚCβ[1][4]	GSK-3β[5]	Data not widely available
Ruboxistaurin (LY333531)	ΡΚCβ[1]	Data not widely available	Data not widely available
Bisindolylmaleimide IX	PKC isoforms[6]	B-Raf[7]	SARS-CoV-2 3CLpro[6], DNA Topoisomerase IIa[7]
Bisindolylmaleimide VIII	PKC isoforms	ACK1, 12 other kinases at >80% inhibition at 1.0μM[8]	Data not widely available

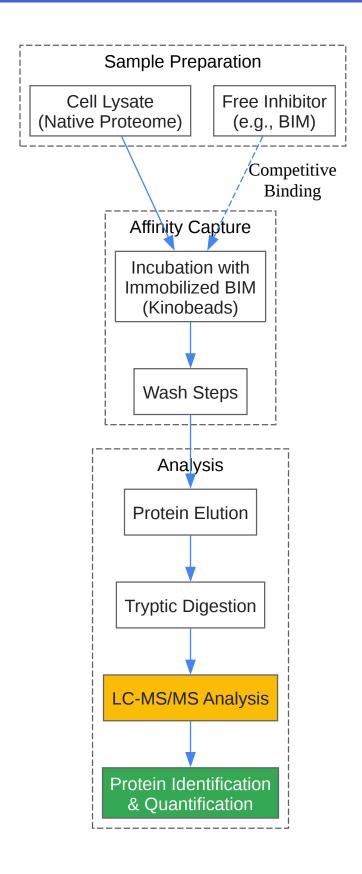
Note: The extent of off-target profiling varies for each compound. Absence of data does not necessarily imply perfect selectivity.

Quantitative Comparison of Inhibitory Activity

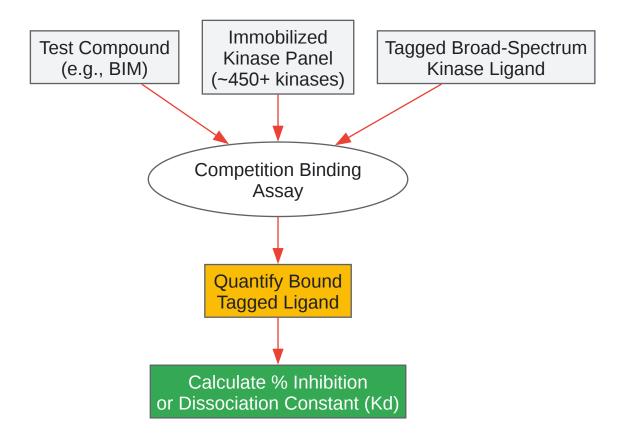
The following table presents half-maximal inhibitory concentrations (IC50) for GF109203X and Ro 31-8220 against their primary PKC targets and the off-target p90RSK. This data highlights how the relative potency against on- and off-targets can differ between compounds.


Compound	Target Kinase	IC50 (nM) at 50 μM ATP	IC50 (nM) at 5 mM ATP (Physiological)	Reference
GF109203X	ΡΚCα	8	310	[2]
PKCε	12	170	[2]	
RSK1	610	-	[2]	
RSK2	310	7400	[2]	
RSK3	120	-	[2]	
Ro 31-8220	ΡΚCα	4	150	[2]
PKCε	8	140	[2]	
RSK1	200	-	[2]	-
RSK2	36	930	[2]	_
RSK3	5	-	[2]	-

Note: The inhibitory potency of these ATP-competitive inhibitors is significantly reduced at physiological ATP concentrations, with Ro 31-8220 showing greater potency against the off-target RSK2 than GF109203X under these conditions.[2]


Mandatory Visualization Signaling and Experimental Diagrams

To visualize the biological context and experimental approaches for determining off-target profiles, the following diagrams are provided.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C -PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]

- 6. Bisindolylmaleimide IX: A novel anti-SARS-CoV2 agent targeting viral main protease 3CLpro demonstrated by virtual screening pipeline and in-vitro validation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. agar-bacteriological.com [agar-bacteriological.com]
- To cite this document: BenchChem. [A Comparative Guide to the Off-Target Profiles of Bisindolylmaleimides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667442#comparing-the-off-target-profiles-of-different-bisindolylmaleimides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com